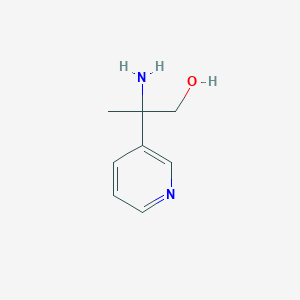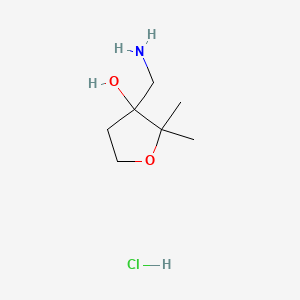![molecular formula C12H14IN3O2S B13563027 3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole intermediate. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with nitrous acid in the presence of acetic acid . The iodination of benzotriazole is achieved using iodine and an oxidizing agent such as sodium hypochlorite.
The thiane ring is introduced through a nucleophilic substitution reaction, where the benzotriazole derivative reacts with a thiane precursor under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the iodination step and automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The iodine atom on the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The thiane ring may interact with biological membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the thiane ring.
Tolyltriazole: Similar to benzotriazole but with a methyl group attached to the benzene ring.
Imidazole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
3-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14IN3O2S |
|---|---|
Molecular Weight |
391.23 g/mol |
IUPAC Name |
3-[(6-iodobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14IN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
HQVSHMWPDXFLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)

![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)

![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)

amino}acetic acid](/img/structure/B13563005.png)


